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Compound of Interest

Compound Name:
4-(2-Chloro-5-fluoropyrimidin-4-

yl)morpholine

CAS No.: 31646-53-4

Cat. No.: B1587183

Get Quote

Technical Synthesis Guide: The C8H9ClFN3O Scaffold Focus: 3-Amino-5-chloro-N-(2-

fluoroethyl)picolinamide and Isomeric Heterocycles

Part 1: Executive Technical Overview
Target Molecule Analysis The molecular formula C8H9ClFN3O represents a specific class of

halogenated heterocyclic amides, most notably 3-amino-5-chloro-N-(2-fluoroethyl)picolinamide.

[1] This structural motif is a "privileged scaffold" in medicinal chemistry, frequently serving as

the hinge-binding fragment in Kinase Inhibitors (e.g., JAK, EGFR, or BTK inhibitors) or as a key

intermediate in the synthesis of Factor Xa inhibitors.[1]

Molecular Weight: 217.63 g/mol [1]

Core Topology: Pyridine or Pyrazine ring functionalized with an exocyclic amide and a

halogen.

Key Synthetic Challenge: Regioselective functionalization of the pyridine ring (differentiating

the C3-amino and C5-chloro positions) and the efficient coupling of the fluorinated amine
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without elimination side-reactions.[1]

Strategic Synthesis Philosophy As a Senior Application Scientist, I advocate for a Convergent

Synthesis Strategy over linear elaboration. This approach minimizes the handling of toxic

fluorinated intermediates and allows for the late-stage introduction of the expensive fluoroethyl

moiety. We will explore two primary pathways:

The "Process Route" (Amide Coupling): High-yielding, scalable coupling of a substituted

picolinic acid.[1]

The "Catalytic Route" (Aminocarbonylation): A palladium-mediated approach ideal for library

synthesis and diversity-oriented synthesis (DOS).

Part 2: Retrosynthetic Analysis & Pathway Logic
The retrosynthetic disconnection reveals two critical precursors: the halogenated

heteroaromatic acid and the fluorinated alkyl amine.

Target: C8H9ClFN3O
(3-amino-5-chloro-N-(2-fluoroethyl)picolinamide)

Amide Bond
Disconnection

Retro-Cut

Precursor A:
3-Amino-5-chloropicolinic acid

Precursor B:
2-Fluoroethylamine (HCl salt)

Click to download full resolution via product page

Figure 1: Retrosynthetic breakdown isolating the amide bond as the strategic coupling point.[1]

Part 3: Detailed Synthetic Pathways
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Pathway A: The "Process Route" (HATU-Mediated
Coupling)
Recommended for gram-to-kilogram scale synthesis.[1]

This pathway relies on the activation of the carboxylic acid using HATU (Hexafluorophosphate

Azabenzotriazole Tetramethyl Uronium). We avoid thionyl chloride (

) here because the free amino group at position 3 can cyclize to form an unstable oxazinone
intermediate or undergo self-polymerization under harsh acidic conditions.

Reagents & Conditions:

Substrate: 3-Amino-5-chloropicolinic acid.

Coupling Partner: 2-Fluoroethylamine Hydrochloride.

Coupling Agent: HATU (1.2 equiv).

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv).

Solvent: DMF (Dimethylformamide) or DMAc.

Mechanism & Critical Control Points:

Activation: The carboxylate attacks HATU to form the active ester (O-At ester).[1]

Selectivity: The C3-amino group is electron-donating but sterically hindered and less

nucleophilic than the primary aliphatic amine of the coupling partner. However,

chemoselectivity is critical.[1] The base must be added slowly to prevent the C3-amine from

competing for the active ester.

Fluorine Stability: 2-Fluoroethylamine is prone to HF elimination (forming vinyl amine ->

acetaldehyde/ammonia) if the reaction temperature exceeds 60°C in the presence of strong

bases.[1] Keep T < 25°C.
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Pathway B: The "Catalytic Route" (Pd-Catalyzed
Aminocarbonylation)
Recommended for High-Throughput Screening (HTS) library generation.[1]

This advanced method uses Carbon Monoxide (CO) insertion to install the amide carbonyl

directly from an aryl halide, bypassing the need for a pre-existing carboxylic acid.

Reagents & Conditions:

Substrate: 2-Bromo-3-amino-5-chloropyridine.

Partner: 2-Fluoroethylamine.

Catalyst: Pd(OAc)2 + Xantphos (or dppf).

CO Source: CO gas (balloon) or Molybdenum hexacarbonyl (

).

Base:

or TEA.

Pathway A: HATU Coupling (Standard)

Pathway B: Pd-Aminocarbonylation (Advanced)

3-Amino-5-chloropicolinic acid Activation (HATU/DIPEA) Nucleophilic Attack
(2-Fluoroethylamine) Target C8H9ClFN3O

2-Bromo-3-amino-5-chloropyridine Oxidative Addition (Pd0) CO Insertion Amine Trapping Target C8H9ClFN3O

Click to download full resolution via product page

Figure 2: Comparative workflow of the Standard Coupling vs. Catalytic Carbonylation routes.
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Part 4: Experimental Protocol (Pathway A)
Objective: Synthesis of 3-amino-5-chloro-N-(2-fluoroethyl)picolinamide (C8H9ClFN3O). Scale:

1.0 Gram (Representative).

Materials Table:

Reagent MW ( g/mol ) Equiv. Mass/Vol Role

3-Amino-5-
chloropicolinic
acid

172.57 1.0 1.00 g
Limiting
Reagent

2-

Fluoroethylamine

HCl

99.53 1.2 0.69 g Nucleophile

HATU 380.23 1.2 2.64 g Coupling Agent

DIPEA 129.24 3.0 3.0 mL Base

| DMF (Anhydrous) | - | - | 10.0 mL | Solvent |[1]

Step-by-Step Methodology:

Preparation of Active Ester:

Charge a 50 mL round-bottom flask with 3-Amino-5-chloropicolinic acid (1.00 g) and

anhydrous DMF (10 mL).

Add DIPEA (1.0 mL, 1.0 equiv) to solubilize the zwitterionic acid.

Cool the solution to 0°C (ice bath).

Add HATU (2.64 g) in one portion. Stir at 0°C for 30 minutes. Observation: Solution

typically turns yellow/orange indicating active ester formation.[1]

Amine Addition:
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In a separate vial, dissolve 2-Fluoroethylamine HCl (0.69 g) in DMF (2 mL) and the

remaining DIPEA (2.0 mL).

Add this amine solution dropwise to the activated acid mixture at 0°C over 5 minutes.

Why? Pre-mixing the amine salt with base ensures the free amine is available immediately

upon addition, preventing accumulation of unreacted active ester which can racemize or

hydrolyze.[1]

Reaction & Workup:

Allow the reaction to warm to Room Temperature (20-25°C) and stir for 4 hours.

Monitor: Check via LC-MS (ESI+). Target mass [M+H]+ = 218.0.

Quench: Pour the reaction mixture into saturated

(50 mL) and extract with Ethyl Acetate (

mL).

Wash: Wash combined organics with 5% LiCl solution (to remove DMF) followed by brine.

Dry over

.

Purification:

Concentrate in vacuo.

Purify via Flash Column Chromatography (Silica Gel).

Eluent: 0-50% Ethyl Acetate in Hexanes.

Yield Expectation: 75-85% (White to off-white solid).[1]

Part 5: Analytical Validation (Self-Validating System)
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To ensure the integrity of the synthesized C8H9ClFN3O, the following analytical signatures

must be confirmed.

1. Proton NMR (DMSO-d6, 400 MHz):

8.6 ppm (t, 1H): Amide NH (Triplet due to coupling with ethyl

).

7.8 ppm (d, 1H): Pyridine H6 (Deshielded by ring N).

7.2 ppm (d, 1H): Pyridine H4.

6.5 ppm (s, 2H): Primary amine (

) – Broad singlet, exchangeable.[1]

4.5 ppm (dt, 2H):

-F (Doublet of triplets, large J-coupling to F).[1]

3.6 ppm (dq, 2H):

-N.[1]

2. 19F NMR:

-220 ppm: Characteristic signal for mono-fluorinated alkyl chain.[1]

3. LC-MS:

Single peak at retention time consistent with moderate polarity.

Isotope pattern: Distinct 3:1 ratio for M and M+2 peaks due to Chlorine (

).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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Contact our Ph.D. Support Team for a compatibility check
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